Ethyl 3-Amino-2,6-dibromo-4-methoxybenzoate
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Overview
Description
Ethyl 3-Amino-2,6-dibromo-4-methoxybenzoate is an organic compound with the molecular formula C10H11Br2NO3. This compound is characterized by the presence of amino, dibromo, and methoxy functional groups attached to a benzoate ester. It is primarily used in chemical synthesis and research applications due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Amino-2,6-dibromo-4-methoxybenzoate typically involves the bromination of a methoxybenzoate precursor followed by amination. One common method includes the following steps:
Bromination: The starting material, 4-methoxybenzoic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 6 positions.
Esterification: The brominated product is then esterified with ethanol in the presence of a strong acid like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Amino-2,6-dibromo-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions
Major Products
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Oxidation: Formation of nitro compounds.
Reduction: Formation of secondary amines.
Coupling: Formation of biaryl compounds
Scientific Research Applications
Ethyl 3-Amino-2,6-dibromo-4-methoxybenzoate is widely used in scientific research due to its versatile reactivity:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-Amino-2,6-dibromo-4-methoxybenzoate involves its interaction with specific molecular targets. The amino and bromine groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the modulation of biological pathways or the formation of new chemical structures .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
- Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate
- 1,2-dibromo-4-methylpentane
Uniqueness
Ethyl 3-Amino-2,6-dibromo-4-methoxybenzoate is unique due to the presence of both amino and dibromo groups on the same aromatic ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
1208076-99-6 |
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Molecular Formula |
C10H11Br2NO3 |
Molecular Weight |
353.01 g/mol |
IUPAC Name |
ethyl 3-amino-2,6-dibromo-4-methoxybenzoate |
InChI |
InChI=1S/C10H11Br2NO3/c1-3-16-10(14)7-5(11)4-6(15-2)9(13)8(7)12/h4H,3,13H2,1-2H3 |
InChI Key |
DBZFYTCWNFLGIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1Br)N)OC)Br |
Origin of Product |
United States |
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